thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester
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Overview
Description
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is a heterocyclic organic compound with the molecular formula C12H14O3S and a molecular weight of 238.3 g/mol . This compound is known for its unique structure, which includes a thiocarbonic acid ester and a formyl-phenyl group. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester typically involves the esterification of thiocarbonic acid with o-tert-butyl alcohol and S-(4-formyl-phenyl) alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, and thioesters
Scientific Research Applications
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification . The ester group can undergo hydrolysis, releasing the active thiocarbonic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester can be compared with other similar compounds, such as:
Thiocarbonic acid esters: These compounds share the thiocarbonic acid moiety but differ in the ester group, leading to variations in reactivity and applications.
Formyl-phenyl esters: These compounds have the formyl-phenyl group but differ in the ester moiety, affecting their chemical properties and uses.
List of Similar Compounds
- Thiocarbonic acid o-tert-butyl ester
- S-(4-formyl-phenyl) ester
- Thiocarbonic acid methyl ester
- S-(4-formyl-phenyl) thiol
Properties
Molecular Formula |
C12H14O3S |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
tert-butyl (4-formylphenyl)sulfanylformate |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 |
InChI Key |
AANXOPGCFWCAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)SC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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